1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

Hydrolytic stability Silyl protecting groups Reagent selection

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (CAS 77086-38-5) is a silyl ketene acetal derived from methyl acetate, classified within the broader family of silyl enol ethers. Its molecular formula is C9H20O2Si with a molecular weight of 188.34 g/mol.

Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
CAS No. 77086-38-5
Cat. No. B1307704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
CAS77086-38-5
Molecular FormulaC9H20O2Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(=C)OC
InChIInChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3
InChIKeyUVCCWXJGWMGZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene CAS 77086-38-5: Sourcing Guide for Silyl Ketene Acetal Procurement


1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (CAS 77086-38-5) is a silyl ketene acetal derived from methyl acetate, classified within the broader family of silyl enol ethers . Its molecular formula is C9H20O2Si with a molecular weight of 188.34 g/mol. The compound is a colorless liquid with a density of 0.863 g/mL at 25 °C and a boiling point of 62 °C at 9 mmHg . It is commercially available at 97% assay specification from major suppliers, with storage classification as a flammable liquid (Flash Point 52 °C closed cup) .

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene CAS 77086-38-5: Why TMS Analogs Cannot Be Simply Substituted


Silyl ketene acetals vary widely in hydrolytic stability and reaction performance. The trimethylsilyl (TMS) analog, 1-methoxy-1-(trimethylsilyloxy)ethene (CAS 36850-80-3), is too susceptible to solvolysis to have practical utility as a reliable intermediate in many reaction environments [1]. In contrast, the tert-butyldimethylsilyl (TBS/TBDMS) group provides approximately 10⁴ times greater hydrolytic stability than TMS ethers [1], and exhibits relative stability toward acidic hydrolysis that is approximately 20,000-fold higher than TMS (TMS = 1; TBDMS = 20,000) [2]. Generic substitution with less stable silyl variants leads to premature deprotection, reduced isolated yields, and compromised reaction reproducibility—particularly in Lewis acid-catalyzed transformations where silyl group integrity is essential for productive C–C bond formation.

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene CAS 77086-38-5: Quantitative Differentiation Evidence for Procurement Decisions


Hydrolytic Stability: TBS Silyl Ketene Acetal vs. TMS Analog

The tert-butyldimethylsilyl (TBS) group in 1-(tert-butyldimethylsilyloxy)-1-methoxyethene confers approximately 10⁴ times greater hydrolytic stability compared to the corresponding TMS analog (1-methoxy-1-(trimethylsilyloxy)ethene, CAS 36850-80-3) [1]. More precise relative stability measurements show TBDMS ethers are 20,000-fold more stable toward acidic hydrolysis than TMS ethers, and 20,000-fold more stable toward basic hydrolysis [2].

Hydrolytic stability Silyl protecting groups Reagent selection

Mukaiyama Aldol Reaction: Iron-Catalyzed Yield Performance

In the Mukaiyama aldol reaction with aldehydes, 1-(tert-butyldimethylsilyloxy)-1-methoxyethene delivers corresponding β-hydroxy ester adducts in 48–83% isolated yields using iron indenyl phosphinooxazoline catalysts [1]. The reaction proceeds under mild conditions: 3 mol% catalyst loading, 15 minutes, room temperature [1].

Mukaiyama aldol Iron catalysis C–C bond formation

Pummerer Cyclization: Optimized Yield for Dihydroindolone Synthesis

In Pummerer-type π-cyclization for preparing dihydroindolones, 1-(tert-butyldimethylsilyloxy)-1-methoxyethene was identified as the optimal nucleophile among those screened, delivering 94% yield of the target dihydroindolone when employed in dry acetonitrile with catalytic ZnI₂ [1].

Pummerer reaction Heterocycle synthesis Zinc(II) iodide catalysis

Commercially Validated Purity Specification: 97% Assay with Defined Physical Constants

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene is commercially available with a certified assay of 97% . Physical constants are documented: density 0.863 g/mL at 25 °C, boiling point 62 °C at 9 mmHg, and refractive index n²⁰/D 1.429 .

Quality control Reproducibility Reagent specification

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene CAS 77086-38-5: Evidence-Backed Application Scenarios


Iron-Catalyzed Mukaiyama Aldol Reactions for β-Hydroxy Ester Synthesis

This silyl ketene acetal is validated for Mukaiyama aldol additions with aldehydes using iron indenyl phosphinooxazoline catalysts, delivering 48–83% isolated yields of β-hydroxy ester adducts after aqueous workup (3 mol% catalyst, 15 min, room temperature) [1]. The TBS group's hydrolytic stability (20,000-fold higher than TMS) ensures the silyl ketene acetal remains intact during Lewis acid-catalyzed C–C bond formation, whereas TMS analogs risk premature cleavage [2]. Suitable for synthetic routes requiring mild conditions and moderate-to-high yielding aldol steps in complex molecule construction.

Pummerer Cyclization for Nitrogen Heterocycle Construction

In Pummerer-type π-cyclizations to generate dihydroindolones and related aza-polycyclic systems, this compound achieves 94% isolated yield with catalytic ZnI₂ in dry acetonitrile—the highest yield observed among screened nucleophiles [3]. This performance justifies its selection as the preferred silyl ketene acetal for intramolecular Pummerer methodologies targeting nitrogen-containing heterocycles relevant to alkaloid and pharmaceutical intermediate synthesis.

Multi-Step Synthetic Sequences Requiring Aqueous Workup Tolerance

The TBS moiety provides approximately 20,000-fold greater acid/base stability than the TMS analog [2], enabling this silyl ketene acetal to survive aqueous workup steps, mild acidic/basic conditions, and extended reaction sequences where TMS-based reagents would undergo solvolytic decomposition [4]. This stability profile supports its use in convergent total syntheses requiring multiple transformations before silyl group deprotection with fluoride reagents (e.g., TBAF/THF).

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